REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]=[CH:9][CH2:10][CH2:11][O:12][CH3:13])[CH:3]=1>C1COCC1.[Pd]>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][CH2:9][CH2:10][CH2:11][O:12][CH3:13])[CH:3]=1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
|
FILTRATION
|
Details
|
the mixture is filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography on silica gel (hexane/EtOAc 98/2)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=C1)CCCCOC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |